molecular formula Na2O2Zn B1143924 Zincate (ZnO22-), disodium CAS No. 12034-31-0

Zincate (ZnO22-), disodium

Cat. No.: B1143924
CAS No.: 12034-31-0
M. Wt: 143.36834
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Description

Disodium zincate, with the chemical formula Na₂ZnO₂ and CAS number 12034-31-0, is an ionic compound formed by the reaction of zinc oxide (ZnO) with sodium hydroxide (NaOH) under alkaline conditions. The reaction proceeds as: ZnO(s) + 2NaOH(aq) → Na₂ZnO₂(aq) + H₂O(l) .

The zincate ion (ZnO₂²⁻) is the anionic component, though in aqueous solutions, it likely exists as a hydrated complex ion, such as [Zn(OH)₄]²⁻ . This compound is soluble in water and plays critical roles in electrochemical systems, such as zinc-air flow batteries (ZAFB), where it participates in redox cycles to store and release energy . Its amphoteric nature allows it to interact with both acids and bases, making it versatile in industrial and materials science applications .

Properties

CAS No.

12034-31-0

Molecular Formula

Na2O2Zn

Molecular Weight

143.36834

Synonyms

disodium zinc dioxide

Origin of Product

United States

Preparation Methods

Two-Step Acid-Base Neutralization

Zinc salts such as ZnCl₂ or ZnSO₄ are first dissolved in hydrochloric acid (HCl), followed by neutralization with NaOH:

ZnCl₂ + 4 NaOH → Na₂ZnO₂ + 2 NaCl + 2 H₂O\text{ZnCl₂ + 4 NaOH → Na₂ZnO₂ + 2 NaCl + 2 H₂O}

Procedure :

  • Dissolve 1 g ZnO in 10 mL 6 M HCl to form ZnCl₂.

  • Add 4 g NaOH gradually to the solution, inducing precipitation of Zn(OH)₂.

  • Introduce excess NaOH (pH > 13) to dissolve Zn(OH)₂, forming Na₂ZnO₂.

Optimization Parameters

  • pH Control : Maintaining pH > 13 ensures complete conversion to ZnO₂²⁻.

  • Stoichiometry : A molar ratio of Zn²⁺:OH⁻ = 1:4 is critical to avoid residual hydroxide phases.

  • Centrifugation : Post-reaction centrifugation at 9,000 rpm removes unreacted solids.

Electrochemical Synthesis

Electrochemical methods offer a solvent-free route to disodium zincate, utilizing zinc metal as an anode in a NaOH electrolyte.

Electrolysis Setup

  • Anode : Zinc metal

  • Cathode : Platinum or stainless steel

  • Electrolyte : 5–10 M NaOH

  • Voltage : 2–4 V

The overall reaction is:

Zn + 2 NaOH → Na₂ZnO₂ + H₂↑\text{Zn + 2 NaOH → Na₂ZnO₂ + H₂↑}

Advantages :

  • High purity due to absence of counterions (e.g., Cl⁻, SO₄²⁻).

  • Scalable for continuous production.

High-Temperature Molten Salt Synthesis

For refractory ZnO sources, molten NaOH at 300–400°C facilitates rapid zincate formation. This method is ideal for calcined ZnO, which resists dissolution in aqueous NaOH.

Procedure

  • Mix ZnO with NaOH in a 1:3 molar ratio.

  • Heat in a nickel crucible at 320°C under argon for 2 hours.

  • Cool and dissolve the product in water, followed by filtration to remove unreacted NaOH.

Yield : >95% for calcined ZnO.

Analytical Validation of Zincate Formation

Quantitative analysis of disodium zincate relies on EDTA titrimetry and spectroscopic techniques.

EDTA Titration

  • Acidify the zincate solution to convert ZnO₂²⁻ to Zn²⁺:

Na₂ZnO₂ + 4 HCl → ZnCl₂ + 2 NaCl + 2 H₂O\text{Na₂ZnO₂ + 4 HCl → ZnCl₂ + 2 NaCl + 2 H₂O}

  • Titrate with standardized EDTA (0.01000 M) using xylenol orange indicator.

  • Calculate zinc content via:

Molarity (Zn²⁺) = EDTA volume × molaritySample volume\text{Molarity (Zn²⁺) = } \frac{\text{EDTA volume × molarity}}{\text{Sample volume}}

Spectroscopic Characterization

  • XRD : Confirms hexagonal wurtzite structure of ZnO by-products.

  • UV-Vis : Absorption peaks at 370 nm indicate ZnO nanoparticle contamination, necessitating purification.

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)Purity (%)Energy Intensity
Alkaline Fusion300°C, 2 h92–9585–90High
PrecipitationRT, pH 1380–8890–95Moderate
Electrochemical4 V, 5 M NaOH75–8298+Low
Molten Salt320°C, Argon95+88–92Very High

Chemical Reactions Analysis

Types of Reactions: Sodium zincate undergoes various chemical reactions, including:

    Oxidation and Reduction: Sodium zincate can participate in redox reactions, where it can either gain or lose electrons.

    Substitution Reactions: It can undergo substitution reactions where the zincate ion is replaced by other anions or cations.

Common Reagents and Conditions:

    Oxidizing Agents: Sodium zincate can react with oxidizing agents such as hydrogen peroxide to form zinc oxide and water.

    Reducing Agents: It can be reduced by strong reducing agents like sodium borohydride to form elemental zinc.

Major Products Formed:

Scientific Research Applications

Sodium zincate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium zincate involves its ability to release zinc ions in solution, which can interact with various molecular targets and pathways:

Comparison with Similar Compounds

Sodium Aluminate (NaAlO₂)

Structural and Chemical Similarities :

  • Both disodium zincate and sodium aluminate are products of amphoteric oxides reacting with strong bases. For example: ZnO + 2NaOH → Na₂ZnO₂ + H₂O Al₂O₃ + 2NaOH → 2NaAlO₂ + H₂O .
  • Both compounds form soluble salts in water, facilitating their use in aqueous electrochemical systems.

Key Differences :

Property Disodium Zincate (Na₂ZnO₂) Sodium Aluminate (NaAlO₂)
Anion ZnO₂²⁻ or [Zn(OH)₄]²⁻ AlO₂⁻ or [Al(OH)₄]⁻
Charge of Anion -2 -1
Applications Energy storage (ZAFB) Water treatment, ceramics

Behavior in Solution :

  • At high pH, zincate ions (ZnO₂²⁻) dominate, while aluminate ions (AlO₂⁻) form stable complexes. Sodium aluminate is less prone to hydrolysis compared to zincate, affecting their respective roles in corrosion inhibition .

Potassium Zincate (K₂ZnO₂)

Structural Similarities :

  • Potassium zincate shares the same zincate anion (ZnO₂²⁻) but uses K⁺ instead of Na⁺. Its molecular formula is often represented as H₈K₂O₄Zn²⁺, indicating hydration in solution .

Comparative Properties :

Property Disodium Zincate (Na₂ZnO₂) Potassium Zincate (K₂ZnO₂)
Cation Na⁺ K⁺
Molecular Weight 143.4 g/mol 215.6 g/mol
Solubility High in water Slightly lower due to K⁺ size

Sodium Phosphate (Na₃PO₄)

Functional Contrasts :

  • While sodium phosphate (Na₃PO₄) is used in corrosion inhibition, its mechanism differs significantly from disodium zincate.
  • Zincate Advantage: At high pH, ZnO₂²⁻ remains soluble, preventing localized corrosion. In contrast, phosphate ions (PO₄³⁻) form insoluble Zn₃(PO₄)₂ in solution, which is less effective at forming protective surface layers .

Efficiency Data :

Compound Corrosion Inhibition Efficiency
Disodium Zincate High (due to soluble complexes)
Sodium Phosphate Lower (precipitates in solution)

Magnesium Phosphate (Mg₃(PO₄)₂)

Structural Differences :

  • Magnesium phosphate is a fully ionic compound (Mg²⁺ and PO₄³⁻), lacking the covalent bonding present in the zincate ion (O–Zn–O covalent bonds) .
Property Disodium Zincate (Na₂ZnO₂) Magnesium Phosphate (Mg₃(PO₄)₂)
Bonding Ionic + covalent Purely ionic
Solubility Water-soluble Insoluble in water

Q & A

Q. What are the standard laboratory methods for synthesizing disodium zincate (Na₂ZnO₂)?

Disodium zincate is synthesized by reacting zinc metal or zinc oxide with a concentrated sodium hydroxide solution. A typical reaction involves: Zn + 2NaOH → Na₂ZnO₂ + H₂↑ Key variables include temperature (60–80°C), NaOH concentration (≥6 M), and reaction time (1–2 hours). Characterization via X-ray diffraction (XRD) confirms the crystalline structure, while transmission electron microscopy (TEM) assesses nanoparticle morphology .

Q. How can disodium zincate be distinguished from other zinc complexes (e.g., zinc hydroxide)?

Disodium zincate is distinguished by its solubility in excess NaOH (forming a clear solution) and its characteristic XRD peaks (e.g., d-spacing at ~4.2 Å). In contrast, zinc hydroxide precipitates in neutral or weakly basic conditions and dissolves only in strong bases. Spectroscopic methods like FT-IR can identify ZnO₂²⁻ vibrational modes (~450 cm⁻¹) .

Q. What analytical techniques are recommended for quantifying disodium zincate in solution?

  • Potentiometric titration with a solid-state membrane sensor detects Zn²+ ions after acid dissolution of ZnO₂²⁻.
  • UV-Vis spectroscopy measures absorbance at 270 nm (attributed to charge-transfer transitions in ZnO₂²⁻).
  • Inductively coupled plasma optical emission spectrometry (ICP-OES) provides precise quantification of zinc content .

Advanced Research Questions

Q. How do synthesis conditions (e.g., NaOH:Zn molar ratio) influence disodium zincate crystallinity and stability?

Excess NaOH (molar ratio >3:1) promotes ZnO₂²⁻ formation but may lead to sodium carbonate contamination in humid environments. A 2:1 ratio yields pure Na₂ZnO₂, while lower ratios favor Zn(OH)₂ intermediates. Stability studies show that Na₂ZnO₂ decomposes in acidic media (pH <10) or under CO₂ exposure, forming ZnCO₃ .

Q. What experimental approaches resolve contradictions in reported solubility data for disodium zincate?

Discrepancies arise from differing ionic strength and temperature conditions. For example:

  • Solubility increases from 12 g/L (25°C) to 28 g/L (80°C) in 6 M NaOH.
  • Competitive complexation (e.g., with Cl⁻ or SO₄²⁻) reduces solubility by ~40%. Use controlled ionic strength buffers and conduct solubility assays via gravimetric analysis to minimize variability .

Q. How can nucleation kinetics of supersaturated sodium zincate solutions be modeled?

The metastable zone width (MSZW) and induction period (τ) are critical parameters. For example:

ParameterValue (25°C)
MSZW (supersaturation ratio, S)1.5–2.0
Induction period (τ)120–180 s
A modified classical nucleation theory (CNT) model fits experimental data, where τ ∝ (ln S)⁻². Use CrystaScan® or turbidity probes for real-time monitoring .

Q. What role does disodium zincate play in enzyme activity studies (e.g., alkaline phosphatase)?

ZnO₂²⁻ serves as a Zn²+ reservoir in enzymatic assays. For example, alkaline phosphatase activity decreases by 30% in Zn²+-depleted media but recovers with Na₂ZnO₂ supplementation (1–5 mM). Use ICP-MS to track Zn²+ release kinetics and correlate with enzyme function .

Q. How does coordination chemistry explain the pH-dependent behavior of ZnO₂²⁻ in aqueous systems?

In alkaline solutions (pH >12), ZnO₂²⁻ exists as a tetrahedral complex. At lower pH (10–12), it hydrolyzes to Zn(OH)₃⁻ or Zn(OH)₂ colloids. EXAFS and Raman spectroscopy reveal structural transitions, with O-Zn-O bond angles shifting from 109° (tetrahedral) to 90° (octahedral) .

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